molecular formula C29H37N3O2 B11439919 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide

Cat. No.: B11439919
M. Wt: 459.6 g/mol
InChI Key: PNCXXHWTBIJTLN-UHFFFAOYSA-N
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Description

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The subsequent steps involve the formation of the phenyl and pyridine moieties through various coupling reactions, such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide undergoes several types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenyl and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Chan–Lam N-arylation reaction can produce N-aryl derivatives of adamantane-containing amines .

Scientific Research Applications

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide involves its interaction with specific molecular targets. The adamantane moiety is known for its lipophilic properties, which can enhance the compound’s ability to cross cell membranes. The phenyl and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Adamantan-1-YL)phenyl]formamido}-4-methyl-N-(6-methylpyridin-2-YL)pentanamide is unique due to the presence of both a pyridine ring and an adamantane moiety, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[4-methyl-1-[(6-methylpyridin-2-yl)amino]-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C29H37N3O2/c1-18(2)11-25(28(34)32-26-6-4-5-19(3)30-26)31-27(33)23-7-9-24(10-8-23)29-15-20-12-21(16-29)14-22(13-20)17-29/h4-10,18,20-22,25H,11-17H2,1-3H3,(H,31,33)(H,30,32,34)

InChI Key

PNCXXHWTBIJTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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